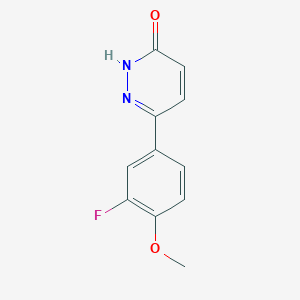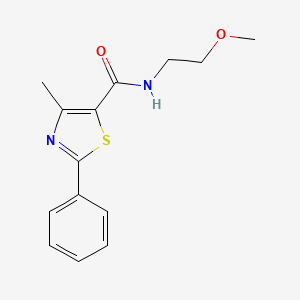![molecular formula C23H23N3O4 B11376313 5-[(1-phenylethyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376313.png)
5-[(1-phenylethyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the pyrrolopyridine class. Its systematic name is N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide . Let’s break down its structure:
- The core consists of a pyrrolo[2,3-b]pyridine ring fused with a thiophene ring.
- The 1-phenylethylamine group is attached to the pyrrolopyridine ring.
- The 3,4,5-trimethoxyphenyl group is conjugated to the thiophene ring.
Chemical Reactions Analysis
Reactions at the Benzylic Position: The benzylic carbon (adjacent to the phenyl ring) is a reactive site. Depending on its substitution pattern, it can undergo different reactions:
1° benzylic halides: typically react via an .
2° and 3° benzylic halides: usually proceed via an SN1 pathway , forming resonance-stabilized carbocations .
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a versatile building block for designing novel heterocyclic compounds.
Biology: Researchers explore its interactions with cellular targets, including kinases and enzymes.
Medicine: Investigations focus on its potential as an anticancer or anti-inflammatory agent.
Industry: Its unique structure may find applications in materials science or organic electronics.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. For instance:
RAC-beta serine/threonine-protein kinase (AKT2): Involved in metabolism, proliferation, and cell survival.
Glycogen synthase kinase-3 beta (GSK-3β): Regulates various cellular processes .
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyrrolopyridines or thiophenes. Its unique combination of functional groups makes it intriguing for further exploration.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-(1-phenylethylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H23N3O4/c1-15(17-8-6-5-7-9-17)25-23-18(14-24)26-21(30-23)11-10-16-12-19(27-2)22(29-4)20(13-16)28-3/h5-13,15,25H,1-4H3/b11-10+ |
InChI Key |
IEBHLILFKVHTRB-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11376230.png)
![5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376239.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11376242.png)

![5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11376250.png)

![N-[2-(acetylamino)-5-methylphenyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide](/img/structure/B11376274.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11376275.png)
![Methyl 4-[({[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11376281.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11376289.png)
![2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11376299.png)
![Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11376305.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B11376314.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11376321.png)
